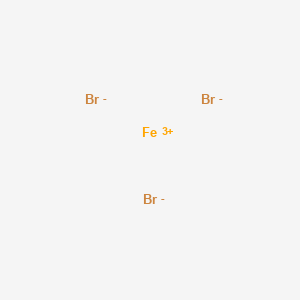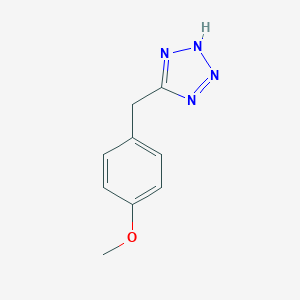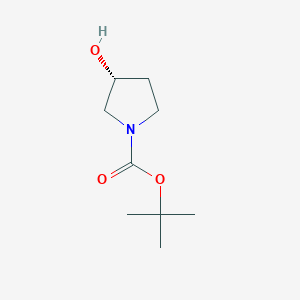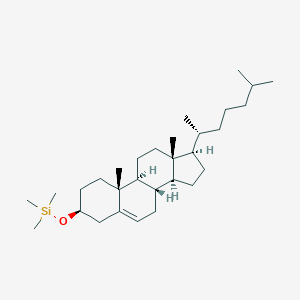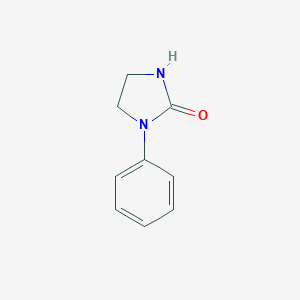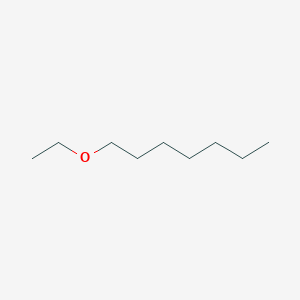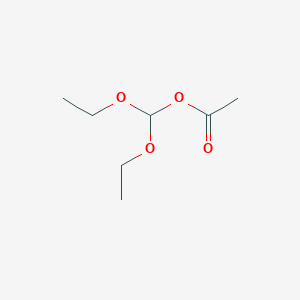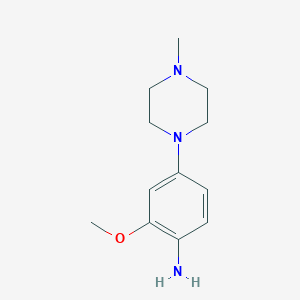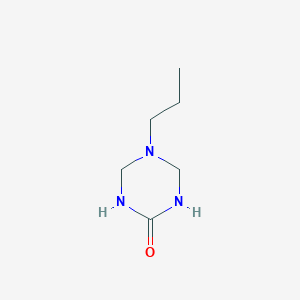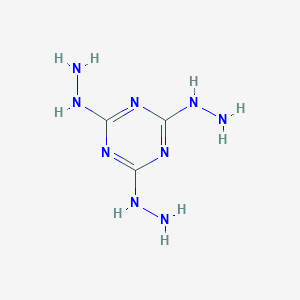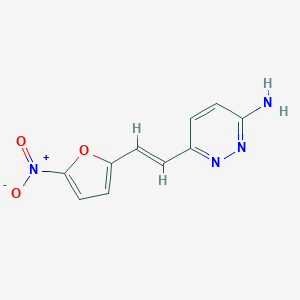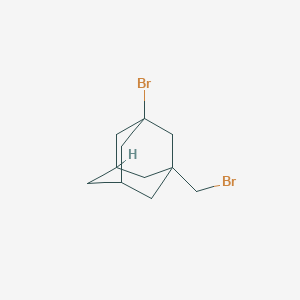
1-Bromo-3-(bromométhyl)adamantane
Vue d'ensemble
Description
1-Bromo-3-(bromomethyl)adamantane is an organobromine compound with the molecular formula C₁₁H₁₆Br₂. It is a derivative of adamantane, a highly stable hydrocarbon with a diamond-like structure. This compound is characterized by the presence of two bromine atoms attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various chemical reactions.
Applications De Recherche Scientifique
1-Bromo-3-(bromomethyl)adamantane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in the development of new materials.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals, including flame retardants and lubricants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromomethyl)adamantane can be synthesized through the bromination of 1-adamantylmethanol. The reaction typically involves the use of bromine (Br₂) or hydrobromic acid (HBr) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the adamantane ring.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-(bromomethyl)adamantane involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(bromomethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed:
Substitution Reactions: Formation of adamantyl derivatives with various functional groups.
Oxidation Reactions: Formation of adamantyl alcohols or ketones.
Reduction Reactions: Formation of adamantane or partially reduced derivatives.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(bromomethyl)adamantane involves its ability to undergo various chemical transformations. The presence of bromine atoms makes it highly reactive, allowing it to participate in substitution, oxidation, and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products with potential biological and industrial applications.
Comparaison Avec Des Composés Similaires
1-Bromoadamantane: Similar in structure but with only one bromine atom. It is less reactive compared to 1-Bromo-3-(bromomethyl)adamantane.
1-Adamantanecarboxylic acid: Contains a carboxyl group instead of bromine atoms, leading to different reactivity and applications.
1-Adamantylamine: Contains an amine group, making it useful in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Uniqueness: 1-Bromo-3-(bromomethyl)adamantane is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the development of new materials and bioactive compounds.
Propriétés
IUPAC Name |
1-bromo-3-(bromomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Br2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQVGBXLHPBGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377844 | |
| Record name | 1-Bromo-3-(bromomethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-25-9 | |
| Record name | 1-Bromo-3-(bromomethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


